Spiratisanin C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

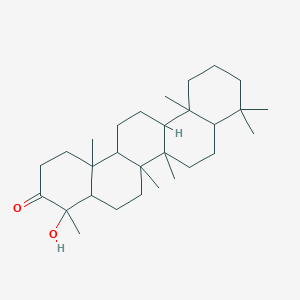

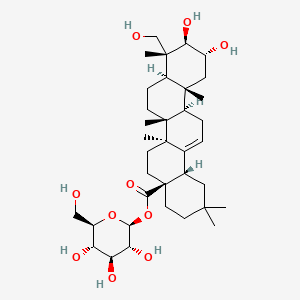

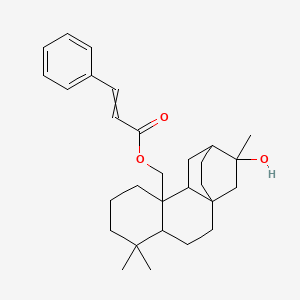

Spiratisanin C is a natural product isolated from Spiraea japonica . It is a type of diterpenoid , which are a class of chemical compounds composed of two terpene units with the molecular formula C29H40O3 .

Molecular Structure Analysis

The molecular formula of this compound is C29H40O3 . The molecular weight is 436.63 g/mol . The structure is consistent with the 1H-NMR identification .Physical And Chemical Properties Analysis

This compound is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It should be stored in a desiccated state at -20°C .Aplicaciones Científicas De Investigación

Pharmacological Actions and Development Value

Spiratisanin C, derived from marine organisms like Spirulina platensis, exhibits significant pharmacological actions. These include anti-inflammation, antioxidation, antitumor activities, immunological enhancement, and hepatorenal protection. This compound has considerable potential both as a drug and as a functional food, with many studies focusing on its various pharmacological actions and mechanisms. However, deeper integration of these studies is needed for its broader medical application (Liu, Huang, Zhang, Cai, & Cai, 2016).

Anti-Cancer Properties

Research indicates that this compound selectively inhibits cyclooxygenase-2 (COX-2) and induces apoptosis in lipopolysaccharide-stimulated RAW 264.7 macrophages, a mouse macrophage cell line. This suggests a potential role in cancer treatment (Reddy et al., 2003). Additionally, this compound shows significant antiproliferative effects on human chronic myeloid leukemia cell line K562, demonstrating apoptosis induction through cytochrome c release and downregulation of Bcl-2 (Subhashini et al., 2004).

Antioxidant and Anti-Inflammatory Properties

Studies have shown this compound's potential as an antioxidant, protecting against oxidative stress-induced damage like thymic atrophy caused by Tributyltin (TBT) in rats (Gupta, Dwivedi, & Khandelwal, 2011). It also exhibits hypocholesterolemic actions, influencing serum cholesterol concentrations and showing stronger activity than Spirulina platensis concentrate in animals (Nagaoka et al., 2005).

Production and Extraction Techniques

Efficient production and extraction of this compound are crucial for its applications. Manipulating light sources and frequencies can enhance its production from Spirulina platensis, with white LED light showing higher efficiency (Ho et al., 2018). The antioxidant capacity of this compound is influenced by the extraction method, with ultrasound-assisted extraction and water or buffer solvent extraction being common techniques (Fratelli et al., 2020).

Neuroprotective Effects

This compound also shows potential in neuroprotection, as evidenced by its protective efficacy against tributyltin chloride (TBTC) induced neurotoxicity in adult rat brains. It modulates glial cell activity along with its antioxidant and anti-inflammatory properties (Mitra, Siddiqui, & Khandelwal, 2015).

Propiedades

IUPAC Name |

(13-hydroxy-5,5,13-trimethyl-9-tetracyclo[10.2.2.01,10.04,9]hexadecanyl)methyl 3-phenylprop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40O3/c1-26(2)14-7-15-29(20-32-25(30)11-10-21-8-5-4-6-9-21)23(26)13-17-28-16-12-22(18-24(28)29)27(3,31)19-28/h4-6,8-11,22-24,31H,7,12-20H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDPXDNLXYLVVBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC34C2CC(CC3)C(C4)(C)O)COC(=O)C=CC5=CC=CC=C5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

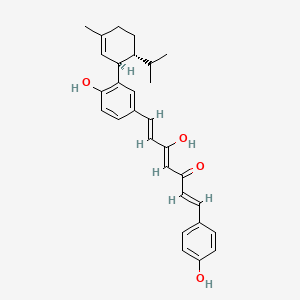

![(1E,6E)-1,7-bis(4-hydroxyphenyl)-4-[(1R,6R)-3-methyl-6-propan-2-ylcyclohex-2-en-1-yl]hepta-1,6-diene-3,5-dione](/img/structure/B593499.png)